molecular formula C23H29N3O5 B2880960 (E)-4-(tert-butyl)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide CAS No. 391877-85-3

(E)-4-(tert-butyl)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide

Cat. No. B2880960
CAS RN: 391877-85-3
M. Wt: 427.501
InChI Key: IUWXUEHLFLXDFM-DHRITJCHSA-N
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Description

(E)-4-(tert-butyl)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H29N3O5 and its molecular weight is 427.501. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(tert-butyl)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(tert-butyl)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science

Compounds with tert-butyl groups have been extensively researched for their role in synthesizing polymers with unique properties. For instance, aromatic polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) linked to tert-butyl groups have been synthesized to produce polymers with high thermal stability and solubility in polar solvents. These materials are notable for their noncrystalline nature, making them suitable for creating transparent, flexible films used in various industrial applications (Hsiao, Yang, & Chen, 2000).

Medicinal Chemistry

In the realm of medicinal chemistry, tert-butyl groups are often incorporated into molecules to modulate their physicochemical properties. For example, the study on the genotoxicity of various hydrocarbons, including those with tert-butyl groups, provides insights into the DNA-damaging potential of these compounds, which is critical for understanding their safety profile and potential therapeutic applications (Chen et al., 2008).

Material Science

In material science, the unique properties of tert-butyl groups have been exploited for creating novel materials. For instance, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been developed for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the potential of these compounds in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Sensor Technology

Compounds related to (E)-4-(tert-butyl)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide have been utilized in developing chemosensors. A rhodamine-based compound with tert-butyl groups acts as a dual chemosensor for Al3+ and Zn2+ ions, showcasing the potential of these molecules in environmental monitoring and diagnostic applications (Roy et al., 2019).

properties

IUPAC Name

4-tert-butyl-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-23(2,3)17-9-7-16(8-10-17)22(28)24-14-20(27)26-25-13-15-11-18(29-4)21(31-6)19(12-15)30-5/h7-13H,14H2,1-6H3,(H,24,28)(H,26,27)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWXUEHLFLXDFM-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(tert-butyl)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)benzamide

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